molecular formula C11H20O4 B2420140 Tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate CAS No. 2044796-94-1

Tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate

Cat. No.: B2420140
CAS No.: 2044796-94-1
M. Wt: 216.277
InChI Key: XKSHQNCLBIGSME-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H NMR (600 MHz, CDCl$$_3$$):

Signal (ppm) Multiplicity Assignment
1.44 Singlet tert-butyl (9H)
3.20–3.80 Multiplet Oxane ring protons (6H)
3.65 Doublet -CH$$_2$$OH (2H)
4.80 Broad singlet -OH (1H)

$$^{13}$$C NMR (150 MHz, CDCl$$_3$$):

Signal (ppm) Assignment
27.9 tert-butyl CH$$_3$$
80.1 Quaternary C (C-O)
170.5 Ester carbonyl (C=O)
65.3 -CH$$_2$$OH

Infrared (IR) Spectroscopy

Absorption (cm$$^{-1}$$) Assignment
3450–3300 O-H stretch (-CH$$_2$$OH)
1725 C=O stretch (ester)
1250–1150 C-O-C asymmetric stretch

Mass Spectrometry (MS)

m/z Fragment Ion
216 Molecular ion [M]$$^+$$
159 [M - C$$4$$H$$9$$]$$^+$$
101 Oxane ring fragment

The molecular ion peak at m/z 216 corresponds to the molecular weight of the compound. Fragmentation pathways include loss of the tert-butyl group (-57 Da) and subsequent decomposition of the oxane ring.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-10(2,3)15-9(13)11(8-12)4-6-14-7-5-11/h12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSHQNCLBIGSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate typically involves the reaction of oxane derivatives with tert-butyl chloroformate and formaldehyde under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

  • Tert-butyl oxane-4-carboxylate
  • Tert-butyl 4-hydroxyoxane-4-carboxylate
  • Tert-butyl 4-(methoxymethyl)oxane-4-carboxylate

Comparison: Tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate is unique due to the presence of both the tert-butyl and hydroxymethyl groups, which provide distinct reactivity and steric properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Biological Activity

Tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H20O4C_{11}H_{20}O_4, with a molecular weight of approximately 216.28 g/mol. The compound features a tert-butyl group, a hydroxymethyl group, and a carboxylate functional group, which contribute to its reactivity and biological activity.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties . In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in immune cells, which is crucial for managing inflammatory diseases .

Anticancer Activity

Preliminary studies have suggested that this compound may have anticancer effects . It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways, thereby inhibiting tumor growth .

The biological activity of this compound is mediated through several mechanisms:

  • Cell Membrane Disruption : The compound can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic processes within pathogens, effectively stalling their growth.
  • Cytokine Modulation : By influencing cytokine production, it can modulate immune responses, making it beneficial in inflammatory conditions .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
AnticancerInduction of apoptosis in cancer cells

Case Study: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound showed significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential .

Case Study: Anti-inflammatory Mechanism

In an experimental model of inflammation, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to control groups. This suggests its potential utility in managing chronic inflammatory diseases .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(hydroxymethyl)oxane-4-carboxylate, and how can reaction efficiency be optimized?

  • The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, tert-butyl esters are often formed using Boc-protecting group chemistry, where carboxyl groups react with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP . Optimization involves controlling reaction temperature (e.g., 0–25°C), stoichiometry of reagents, and purification via column chromatography. Monitoring by TLC or HPLC ensures reaction completion .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the oxane ring protons (δ ~3.5–4.0 ppm for hydroxymethyl and ether linkages). Splitting patterns in 1^1H NMR help confirm stereochemistry.
  • IR : Peaks at ~1720 cm1^{-1} (ester C=O) and ~3400 cm1^{-1} (hydroxyl O-H stretch) validate functional groups.
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+Na]+^+ ion). Cross-referencing with computational predictions (e.g., QSPR models) enhances accuracy .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store at 2–8°C in airtight containers away from oxidizers/acids. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

  • Single-crystal X-ray diffraction (SCXRD) with SHELX software is gold-standard. For example, SHELXL refines hydrogen bonding networks and torsional angles to confirm chair conformations in oxane rings . If twinning occurs, SHELXD or SHELXE can deconvolute overlapping reflections .

Q. What strategies address contradictions in 1^1H NMR data caused by diastereomers or rotamers?

  • Variable Temperature NMR : Cooling to −40°C slows conformational exchange, sharpening split peaks.
  • COSY/NOESY : Identifies through-space couplings to differentiate axial vs. equatorial hydroxymethyl groups.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and compare with experimental data .

Q. How do steric and electronic factors influence the reactivity of the hydroxymethyl group in downstream functionalization?

  • The hydroxymethyl group’s nucleophilicity is modulated by the electron-withdrawing ester (tert-butyl) and steric hindrance from the oxane ring. For example, Mitsunobu reactions require bulky reagents (e.g., DIAD) to overcome steric barriers, while selective tosylation may require controlled pH to avoid ester hydrolysis .

Q. What analytical methods validate the compound’s stability under varying pH and temperature conditions?

  • HPLC-MS : Tracks degradation products (e.g., tert-butyl alcohol from ester hydrolysis).
  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor via 1^1H NMR for structural integrity loss.
  • Kinetic Analysis : Arrhenius plots predict shelf-life by extrapolating degradation rates .

Methodological Considerations

Q. How can researchers reconcile discrepancies between computational predictions and experimental spectral data?

  • Cross-validate using multiple software tools (e.g., ADF for DFT, SHELX for crystallography). Adjust force fields in molecular dynamics simulations to account for solvent effects or crystal packing .

Q. What protocols mitigate racemization during synthetic steps involving chiral centers?

  • Use low-temperature conditions (−78°C) for nucleophilic additions. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC .

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